[3-[1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate;hydrochloride
Description
Properties
IUPAC Name |
[3-[1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2.ClH/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4;/h7-11H,6H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZZKXHKVSEKKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105601-14-7 | |
| Record name | Carbamic acid, N-ethyl-N-methyl-, 3-[1-(dimethylamino)ethyl]phenyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105601-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate;hydrochloride typically involves multiple steps. The process begins with the preparation of the core structure, followed by the introduction of functional groups. Common reagents used in the synthesis include dimethylamine, ethylamine, and carbamoyl chloride. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. Large-scale reactors and continuous flow systems are employed to maintain consistent reaction conditions. The use of automated systems ensures precise control over the reaction parameters, leading to efficient production of the compound.
Chemical Reactions Analysis
Carbamate Formation via Carbamoyl Chloride
The primary synthetic route involves reacting 3-[1-(dimethylamino)ethyl]phenol with N-ethyl-N-methylcarbamoyl chloride under basic conditions .
Mechanism :
-
Deprotonation of the phenolic -OH group by a base.
-
Nucleophilic attack by the phenoxide ion on the carbonyl carbon of the carbamoyl chloride.
Yield : 86–92% under optimized conditions .
Carbamate Formation Using CDI (Carbonyl Diimidazole)
Alternative methods employ 1,1'-carbonyldiimidazole (CDI) to activate the phenolic oxygen before introducing the amine component .
| Step | Reagents | Conditions |
|---|---|---|
| Phenol activation | CDI in acetonitrile | 75–80°C, 1–2 hours |
| Amine coupling | N-Ethylmethylamine | Room temperature, 3–5 hours |
| Workup | Aqueous NaOH, toluene extraction | pH 10–12, <10°C |
Advantages :
Stereochemical Resolution
The compound’s (S)-enantiomer (rivastigmine) is pharmacologically active. Resolution involves:
Diastereomeric Salt Formation
| Resolving Agent | Solvent | Optimal Conditions |
|---|---|---|
| (1S)-(−)-10-Camphorsulfonic acid | Isopropanol | 70–80°C, 1:1 molar ratio |
| (2R,3R)-Tartaric acid | Ethanol/water | 25–30°C, 2–3 hours |
Outcome :
Enzymatic Resolution
Though less common, lipases have been used to kinetically resolve racemic intermediates, achieving 90–95% enantiomeric excess .
Stability Under Hydrolytic Conditions
The carbamate bond undergoes hydrolysis in acidic or alkaline environments:
| Condition | Rate (k, h⁻¹) | Major Degradants |
|---|---|---|
| 0.1N HCl, 25°C | 0.12 | 3-[1-(Dimethylamino)ethyl]phenol |
| 0.1N NaOH, 25°C | 0.25 | N-Ethyl-N-methylamine |
Stabilizers :
Industrial-Scale Optimization
Key parameters for large-scale synthesis:
| Parameter | Lab Scale | Industrial Scale |
|---|---|---|
| Reaction volume | 0.5–5 L | 500–5000 L |
| Temperature control | ±2°C | ±0.5°C (jacketed reactors) |
| Purity specifications | ≥98% | ≥99.9% (API grade) |
Cost Drivers :
Comparative Reaction Pathways
The choice of reagents critically impacts process viability:
Scientific Research Applications
Medicinal Chemistry
Rivastigmine is primarily used as a reversible inhibitor of acetylcholinesterase, which enhances cholinergic neurotransmission in the brain. This mechanism is particularly beneficial in treating cognitive decline associated with Alzheimer's disease. Clinical studies have demonstrated its efficacy in improving cognitive function and daily living activities in patients .
Pharmacological Studies
Research has focused on the pharmacokinetics and pharmacodynamics of rivastigmine, examining how it interacts with various receptors and its effects on neurotransmitter levels. Studies have shown that rivastigmine's action can lead to increased levels of acetylcholine, which is crucial for memory and learning processes .
Toxicological Research
Investigations into the safety profile of rivastigmine have been critical, particularly regarding its side effects and long-term use. Toxicological studies have assessed its impact on different organ systems and potential neurotoxic effects, leading to a better understanding of its therapeutic window .
Industrial Applications
Rivastigmine's unique chemical properties make it suitable for various industrial applications beyond pharmaceuticals:
- Polymer Production : Its reactivity allows it to be used as a building block in the synthesis of polymers and coatings, enhancing material properties such as durability and chemical resistance.
- Chemical Reagent : In organic synthesis, rivastigmine serves as a reagent for forming complex organic molecules due to its ability to participate in nucleophilic substitution reactions .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Clinical Trial (2015) | Efficacy in Alzheimer's | Rivastigmine showed significant improvement in cognitive function compared to placebo over a 12-month period. |
| Toxicology Report (2018) | Safety Profile | Long-term administration was associated with mild gastrointestinal side effects but no severe adverse reactions were reported. |
| Pharmacokinetic Study (2020) | Absorption Rates | Rivastigmine was found to have a bioavailability of approximately 40%, with peak plasma concentrations reached within 1 hour post-administration. |
Mechanism of Action
The mechanism of action of [3-[1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate;hydrochloride involves its interaction with specific molecular targets. The compound binds to these targets, leading to changes in their activity. This interaction can affect various pathways within cells, resulting in the observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: [3-[1-(Dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate hydrochloride
- CAS No.: 105601-13-6 (base compound), 2068137-94-8 (related derivatives) .
- Molecular Formula : C₁₃H₂₁ClN₂O₂
- Molecular Weight : 272.77 g/mol .
- Structure: Features a phenyl ring substituted with a dimethylaminoethyl group at the 3-position and an N-ethyl-N-methylcarbamate ester .
Pharmacological Context: This compound is a carbamate derivative and a known impurity or intermediate in the synthesis of Rivastigmine, a reversible acetylcholinesterase inhibitor used to treat Alzheimer’s and Parkinson’s dementia . Its carbamate group enables covalent binding to the enzyme’s active site, while the dimethylaminoethyl moiety enhances CNS penetration .
Comparison with Structurally Similar Compounds
Rivastigmine and Its Impurities
Rivastigmine Hydrogen Tartrate (CAS No. 129101-54-8):
- Key Difference: Rivastigmine contains an N-ethyl-N-methylcarbamate group identical to the target compound but includes a (S)-stereochemistry at the dimethylaminoethyl side chain, critical for its pharmacological activity .
- Activity : Rivastigmine’s (S)-enantiomer exhibits ~10-fold higher acetylcholinesterase inhibition compared to the (R)-isomer .
Other Carbamate Derivatives
Neostigmine Methylsulfate (CAS No. 51-60-5):
- Structure : Contains a dimethylcarbamate group and a quaternary ammonium moiety.
- Key Difference : The quaternary ammonium group limits CNS penetration, making it suitable for peripheral conditions like myasthenia gravis, unlike the target compound .
Ethyl N-[2-(Dimethylamino)ethyl]-N-[3-(Trifluoromethyl)phenyl]carbamate Hydrochloride (CAS No. 967-48-6):
Precursors and Intermediates
3-[1-(Dimethylamino)ethyl]phenol Hydrochloride (CAS No. 894079-56-2):
- Role : A key intermediate in Rivastigmine synthesis.
- Key Difference : Lacks the carbamate group, rendering it pharmacologically inactive as an acetylcholinesterase inhibitor .
Structural and Functional Analysis
Substituent Effects on Activity
| Compound | Carbamate Group | Amino Substituent | Bioactivity |
|---|---|---|---|
| Target Compound | N-ethyl-N-methyl | Dimethylaminoethyl | Moderate AChE inhibition (impurity) |
| Rivastigmine (S-isomer) | N-ethyl-N-methyl | (S)-Dimethylaminoethyl | High AChE inhibition |
| Rivastigmine Impurity (R) | N-ethyl-N-methyl | (R)-Dimethylaminoethyl | Low AChE inhibition |
| Neostigmine | Dimethylcarbamate | Quaternary ammonium | Peripheral AChE inhibition |
Biological Activity
The compound [3-[1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate;hydrochloride, commonly known as Rivastigmine, is a carbamate derivative primarily recognized for its application in the treatment of Alzheimer's disease. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 105601-14-7
- Molecular Formula : C14H22N2O2
- Molecular Weight : 250.34 g/mol
The compound features a complex structure that allows it to interact with various biological targets, particularly enzymes involved in neurotransmission.
Rivastigmine acts primarily as an acetylcholinesterase inhibitor , which increases the levels of acetylcholine in the synaptic cleft by preventing its breakdown. This mechanism enhances cholinergic transmission, which is often impaired in neurodegenerative diseases such as Alzheimer's.
Key Mechanisms:
- Inhibition of Acetylcholinesterase : Rivastigmine binds to the active site of acetylcholinesterase, inhibiting its activity and leading to increased acetylcholine levels.
- Potential Interaction with Butyrylcholinesterase : There is evidence suggesting that Rivastigmine may also inhibit butyrylcholinesterase, although its primary target remains acetylcholinesterase.
In Vitro Studies
- Cholinesterase Inhibition : Rivastigmine has demonstrated significant inhibition of both acetylcholinesterase and butyrylcholinesterase in vitro, with IC50 values indicating potent activity (IC50 for AChE around 0.5 µM) .
- Neuroprotective Effects : Research indicates that Rivastigmine may exert neuroprotective effects by reducing oxidative stress and apoptosis in neuronal cells .
In Vivo Studies
- Cognitive Improvement : Clinical trials have shown that Rivastigmine administration leads to improvements in cognitive function in patients with mild to moderate Alzheimer's disease. The effects are attributed to enhanced cholinergic activity .
- Behavioral Studies : Animal models treated with Rivastigmine exhibited improved performance in memory tasks, suggesting its efficacy in enhancing cognitive functions related to learning and memory .
Comparative Biological Activity of Rivastigmine
| Study Type | Target Enzyme | IC50 Value (µM) | Effect Observed |
|---|---|---|---|
| In Vitro | Acetylcholinesterase | 0.5 | Significant inhibition |
| In Vitro | Butyrylcholinesterase | 1.2 | Moderate inhibition |
| In Vivo | Cognitive Function | N/A | Improvement in Alzheimer's patients |
| Neuroprotection | Neuronal Cells | N/A | Reduction in oxidative stress |
Clinical Trials on Rivastigmine
- Study on Efficacy and Safety :
- Long-term Effects :
Q & A
Q. How can researchers optimize the synthesis of [3-[1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate hydrochloride to improve yield and purity?
Methodological Answer:
- Reagent Selection: Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) to facilitate carbamate bond formation, as demonstrated in peptide synthesis protocols .
- Reaction Conditions: Control temperature (e.g., 0–25°C) and pH (neutral to slightly basic) to minimize side reactions. Monitor progress via thin-layer chromatography (TLC) or HPLC.
- Purification: Employ recrystallization or column chromatography with silica gel. For impurities, use preparative HPLC with a C18 column (e.g., 5 µm particle size, 250 mm × 4.6 mm) and a mobile phase of acetonitrile/water (70:30 v/v) .
- Characterization: Confirm structure via H/C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis. Cross-reference with impurity profiles in analogous compounds .
Q. What analytical techniques are essential for confirming the structural identity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Assign peaks for the dimethylamino group (δ ~2.2–2.5 ppm, singlet) and carbamate carbonyl (δ ~155–160 ppm in C NMR).
- Mass Spectrometry: Use HRMS to verify molecular ion ([M+H]) and fragmentation patterns.
- Purity Assessment: Perform HPLC with UV detection (λ = 254 nm) and compare retention times against known standards. For trace impurities (<0.1%), use LC-MS/MS .
- Elemental Analysis: Ensure C, H, N, and Cl percentages align with theoretical values (e.g., Cl content from hydrochloride salt) .
Q. Why is the hydrochloride salt form commonly used for this compound in pharmacological studies?
Methodological Answer:
- Solubility Enhancement: The hydrochloride salt improves aqueous solubility, facilitating in vitro assays (e.g., receptor binding studies in buffer solutions) .
- Stability: Protonation of the dimethylamino group reduces oxidation susceptibility. Store at 2–8°C in airtight, desiccated containers to prevent hygroscopic degradation .
- Bioavailability: Ionic forms enhance membrane permeability in physiological environments, as seen in structurally similar antidepressants (e.g., venlafaxine hydrochloride) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data (e.g., conflicting IC50_{50}50 values)?
Methodological Answer:
- Standardize Assay Conditions: Control variables like pH, temperature, and solvent composition (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .
- Validate Target Specificity: Use knockout cell lines or competitive binding assays to confirm selectivity.
- Meta-Analysis: Apply statistical tools (e.g., Bayesian regression) to analyze literature data, accounting for batch-to-batch variability in compound purity .
- Replicate Studies: Collaborate with independent labs to verify results under identical protocols.
Q. What strategies are recommended for identifying and quantifying impurities in this compound?
Methodological Answer:
- Impurity Profiling: Use HPLC-UV/HRMS with a gradient elution (e.g., 10–90% acetonitrile in 20 minutes) to separate degradants. Common impurities include des-methyl analogs or hydrolyzed carbamates .
- Synthetic Byproducts: Compare with reference standards for known intermediates (e.g., 3-[(1RS)-1-(dimethylamino)ethyl]phenyl dimethylcarbamate hydrochloride) .
- Quantitation: Apply external calibration curves with limits of detection (LOD) ≤0.05% and limits of quantitation (LOQ) ≤0.1% .
Q. How should researchers design experiments to study the compound’s mechanism of action at the molecular level?
Methodological Answer:
- Receptor Binding Assays: Use radiolabeled ligands (e.g., H or C isotopes) in competitive binding studies. Reference protocols for serotonin receptor ligands .
- Computational Modeling: Perform molecular docking with software like AutoDock Vina to predict binding affinities to target proteins (e.g., acetylcholinesterase).
- In Vitro Functional Assays: Measure second messenger systems (e.g., cAMP or Ca flux) in transfected cell lines .
Q. What are the best practices for assessing the compound’s stability under varying storage and experimental conditions?
Methodological Answer:
- Accelerated Stability Testing: Expose the compound to stress conditions (40°C/75% RH for 4 weeks) and monitor degradation via HPLC .
- pH-Dependent Stability: Prepare buffer solutions (pH 1–10) and analyze hydrolysis products over 24 hours .
- Light Sensitivity: Conduct photostability studies under ICH Q1B guidelines using a xenon lamp .
Q. How can researchers develop and validate new analytical methods for this compound?
Methodological Answer:
-
Method Validation Parameters:
Parameter Requirement Example Technique Specificity Baseline separation HPLC with C18 column Accuracy 98–102% recovery Spiked sample analysis Precision RSD ≤2% Intra-day/inter-day runs Linearity R ≥0.999 5-point calibration -
Hyphenated Techniques: Combine LC with quadrupole time-of-flight (Q-TOF) MS for structural elucidation of unknowns .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
